molecular formula C13H17ClN2O2 B2419036 tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 1396777-92-6

tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No. B2419036
CAS RN: 1396777-92-6
M. Wt: 268.74
InChI Key: GAUKNFKNSBMOLU-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound that has gained importance in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Agent Synthesis

Research has explored tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in the context of synthesizing new antibacterial agents. For instance, a study reported the synthesis of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related naphthyridine carboxylic acids, highlighting their potent antibacterial activities both in vitro and in vivo. One compound, identified as BMY 40062, showed favorable properties considering its microbiological activity, low toxicity, and pharmacokinetic profile, making it a candidate for clinical evaluation (Bouzard et al., 1989).

Catalyst-Free Synthesis of Heterocycles

Another study focused on the catalyst-free synthesis of fused tetracyclic heterocycles, using tert-butyl 2,4-dioxopiperidine-1-carboxylate. This three-component reaction resulted in high yields of various naphthyridine derivatives, indicating the utility of tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in synthesizing complex organic structures (Li et al., 2013).

Enantioselective Fluorescence Sensing

The compound has also been utilized in the development of enantioselective fluorescence sensing mechanisms. A specific study synthesized a C2-symmetric ligand, which, in combination with scandium, formed a highly fluorescent complex. This was used for the enantioselective sensing of chiral amino alcohols, highlighting a novel application in analytical chemistry (Liu et al., 2008).

properties

IUPAC Name

tert-butyl 6-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-11(14)15-7-10(9)8-16/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKNFKNSBMOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

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